molecular formula C28H25NO8 B160396 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 138906-43-1

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Cat. No. B160396
M. Wt: 503.5 g/mol
InChI Key: SHSWKRFHEJOKLK-ZKVDKWSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C28H25NO8 and its molecular weight is 503.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • A study conducted by Hassanien, Abd El-Ghani, and Elbana (2022) explored the synthesis of novel binary compounds, including derivatives based on lawsone. These compounds demonstrated potential antioxidant and antitumor activities. This research highlights the chemical versatility and biological relevance of compounds similar to the one (Hassanien, Abd El-Ghani, & Elbana, 2022).

Herbicide Development

  • Bo He et al. (2019) investigated the use of related compounds as 4-hydroxyphenylpyruvate dioxygenase inhibitors, highlighting their potential as herbicides. The study demonstrated that these compounds, through innovative molecular scaffolding, could significantly inhibit the targeted enzyme, suggesting potential agricultural applications (Bo He et al., 2019).

Alzheimer's Disease Research

  • Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione as an inhibitor of Acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease. This study shows the therapeutic potential of isoindoline-1,3-dione derivatives in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).

Optoelectronic Applications

  • Mane, Katagi, and Melavanki (2019) conducted a study on novel acridin-isoindoline-1,3-dione derivatives, emphasizing their photophysical and thermal properties. These properties suggest applications in optoelectronic devices, demonstrating the compound's utility beyond biological scopes (Mane, Katagi, & Melavanki, 2019).

Structural Characterization

  • Dioukhane et al. (2021) focused on characterizing the structure of an isoindoline-1,3-dione derivative using NMR spectroscopy. Understanding the structural aspects of these compounds is crucial for their application in various fields (Dioukhane et al., 2021).

Liquid Crystalline Behavior

  • Research by Dubey et al. (2018) on isoindoline-1,3-dione based mesogenic Schiff bases revealed their liquid crystalline behavior, which could be significant in the development of liquid crystal displays and other related technologies (Dubey et al., 2018).

properties

IUPAC Name

2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO8/c1-33-17-11-13-18(14-12-17)35-28-22(29-25(31)19-9-5-6-10-20(19)26(29)32)23(30)24-21(36-28)15-34-27(37-24)16-7-3-2-4-8-16/h2-14,21-24,27-28,30H,15H2,1H3/t21-,22-,23-,24-,27?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSWKRFHEJOKLK-XSVWMRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

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